2-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride

Description

Chemical Identity and Structural Characterization

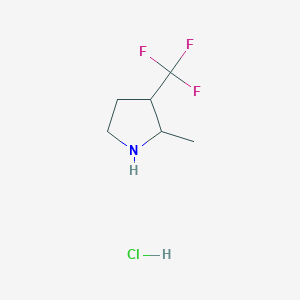

2-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a heterocyclic organic compound with the molecular formula C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol . Its Chemical Abstracts Service (CAS) registry number is 1803607-62-6 , distinguishing it from structurally related pyrrolidine derivatives. The compound consists of a five-membered pyrrolidine ring substituted with a methyl group at position 2 and a trifluoromethyl group at position 3, with a hydrochloride salt stabilizing the amine moiety.

The structural identity of this compound is further elucidated through its SMILES notation (CC1C(CCN1)C(F)(F)F.Cl) and InChI key (LFJJABQTUFQGSY-UHFFFAOYSA-N), which encode its connectivity and stereochemical features. While the exact stereochemistry of the molecule is not explicitly detailed in available literature, its synthetic precursors and reaction conditions suggest potential racemic or diastereomeric forms depending on the preparation method.

Characterization of this compound typically employs spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the positions of the methyl and trifluoromethyl groups on the pyrrolidine ring.

- Infrared (IR) Spectroscopy : Identifies functional groups such as the C-F stretch (1100–1200 cm⁻¹) and N-H vibrations from the hydrochloride salt.

- Mass Spectrometry (MS) : Provides molecular ion peaks consistent with the compound’s molecular weight and fragmentation patterns.

Physicochemical properties include its physical state as an oil at room temperature and a recommended storage temperature of 4°C to ensure stability.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ClF₃N | |

| Molecular Weight | 189.61 g/mol | |

| CAS Registry Number | 1803607-62-6 | |

| SMILES | CC1C(CCN1)C(F)(F)F.Cl |

Historical Development in Heterocyclic Chemistry

The synthesis of this compound is rooted in advancements in fluoroorganic chemistry and heterocyclic compound design . The incorporation of trifluoromethyl groups into nitrogen-containing rings gained prominence in the late 20th century, driven by the demand for bioactive molecules with enhanced metabolic stability and lipophilicity.

Early synthetic routes relied on cycloaddition reactions . For example, Liu et al. (2022) demonstrated the use of azomethine ylides in [3+2] cycloadditions with trifluoroalanine derivatives to construct pyrrolidine scaffolds. This method emphasized regioselectivity and functional group tolerance, enabling access to trifluoromethylated pyrrolidines.

A significant breakthrough emerged with the development of asymmetric organocatalysis . Kudo and colleagues (2016) reported a domino Michael/Mannich [3+2] cycloaddition strategy using secondary amine catalysts to produce pyrrolidines with three contiguous stereocenters, including trifluoromethyl-substituted variants. This approach achieved high enantiomeric excess (up to 99.5%) and laid the groundwork for stereocontrolled synthesis of derivatives like 2-methyl-3-(trifluoromethyl)pyrrolidine.

The compound’s utility as a pharmaceutical intermediate has been highlighted in recent studies. Chem-Impex (2024) identified its role in synthesizing neurologically active agents, leveraging the trifluoromethyl group’s ability to modulate blood-brain barrier permeability. Additionally, its application in agrochemicals and material science has been explored, particularly in enhancing the durability of polymers and pesticides.

Recent methodological innovations, such as radical trifluoromethylation (PNAS, 2011) and transition-metal-catalyzed C-H functionalization , have expanded the synthetic toolkit for accessing similar compounds. These advances underscore the compound’s relevance in modern drug discovery and materials engineering.

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c1-4-5(2-3-10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJJABQTUFQGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803607-62-6 | |

| Record name | Pyrrolidine, 2-methyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Design and Mechanism

The synthesis begins with the Michael addition of 1,1,1-trifluoromethylketones (1) to β-methyl-substituted nitroolefins (2) . The trifluoromethylketone’s α-carbon, activated by the electron-withdrawing CF₃ group, attacks the β-position of the nitroolefin under the influence of a bifunctional thiourea-tertiary amine catalyst. This step generates a γ-nitro carbonyl intermediate (3) with excellent diastereo- and enantioselectivity (typically >20:1 dr and 93–97% ee). Subsequent catalytic hydrogenation of the nitro group in 3 induces cyclization, forming the pyrrolidine ring with three contiguous stereocenters (Scheme 1).

Scheme 1 : (3 + 2)-Annulation strategy for pyrrolidine synthesis.

Optimization of Reaction Conditions

Key parameters for the Michael addition include:

- Catalyst : A Takemoto-type catalyst (10 mol%) enables pseudointramolecular activation via hydrogen bonding to the nitro group and deprotonation of the trifluoromethylketone.

- Solvent : Dichloromethane or toluene at −20°C to 25°C.

- Nitroolefin substitution : β-Methyl nitroolefins (e.g., (E)-1-nitro-2-methylpropene) direct the methyl group to the pyrrolidine’s 3-position post-cyclization.

For hydrogenative cyclization:

Stereochemical Outcomes

The stereochemistry of the final product is dictated by the Michael addition step. For example, using (R)-configured catalysts produces (2R,3S,5R)-2-trifluoromethyl-3-methylpyrrolidine with >96% enantiomeric excess. Epimerization risks during purification (e.g., silica gel chromatography) necessitate neutral conditions or recrystallization from hexane/ethyl acetate.

Alternative Synthetic Pathways

Ring-Closing Metathesis

A hypothetical route involves ring-closing metathesis of diene precursors bearing trifluoromethyl and methyl groups. For instance, Grubbs’ catalyst could cyclize N-allyl-2-trifluoromethyl-3-methylaziridine to form the pyrrolidine ring. However, the instability of fluorinated aziridines and competing side reactions limit this method’s practicality.

Hydrochloride Salt Formation

The final step involves converting the pyrrolidine free base to its hydrochloride salt. This is achieved by dissolving the pyrrolidine in anhydrous diethyl ether or dichloromethane and treating it with hydrogen chloride gas or concentrated HCl (37%). The precipitate is filtered, washed with cold ether, and dried under vacuum to yield 2-methyl-3-(trifluoromethyl)pyrrolidine hydrochloride as a crystalline solid.

Critical Parameters :

- Solvent choice : Ethers or chlorinated solvents prevent co-solvation of HCl.

- Stoichiometry : A 1:1 molar ratio of base to HCl ensures complete salt formation.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity (er) | Scalability | Key Limitations |

|---|---|---|---|---|

| Catalytic Asymmetric | 73–97 | 93:7–97:3 | High | Sensitive to nitroolefin substitution |

| Reductive Amination | 30–50 | N/A | Low | Poor regioselectivity |

| Ring-Closing Metathesis | <20 | N/A | Low | Precursor instability |

Industrial Considerations

The catalytic asymmetric route is preferred for large-scale synthesis due to its atom economy and high enantiocontrol. However, challenges include:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H11ClF3N

- Structure : The compound features a pyrrolidine ring with a methyl and a trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's interaction with biological targets.

Medicinal Chemistry

2-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride has been identified as a promising scaffold for the development of new drugs. Its structural characteristics allow for modifications that can lead to compounds with improved biological activity. Research indicates that similar pyrrolidine derivatives exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic uses in pain management and inflammation reduction .

Drug Development

The trifluoromethyl substitution is particularly valuable in drug design. It can improve pharmacokinetics and bioavailability, which are critical factors in the efficacy of pharmaceutical agents. Compounds with this substitution pattern have been explored for their effects on various receptors and enzymes, indicating their potential as lead compounds in drug discovery .

Studies have shown that this compound interacts with biological targets, including enzymes and receptors. The enhanced binding affinity due to the trifluoromethyl group can stabilize interactions with target proteins, making it a candidate for further biological assays to quantify its effects .

Case Study 1: Antimalarial Research

A study focused on pyrrolidine derivatives highlighted the importance of structural modifications in enhancing antimalarial efficacy. The compound's unique structure may contribute to its effectiveness against Plasmodium species, particularly in overcoming resistance to existing antimalarial drugs. This underscores the need for ongoing structure-activity relationship (SAR) studies to optimize lead compounds derived from this compound .

Case Study 2: Pain Management

Research into pyrrolidine derivatives has also revealed their potential in treating chronic pain conditions. The compound's ability to modulate receptor activity may lead to new analgesics that can provide effective pain relief without the side effects associated with traditional opioids .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between 2-methyl-3-(trifluoromethyl)pyrrolidine hydrochloride and structurally related compounds:

Key Observations :

Substituent Position :

- The target compound’s -CF₃ and methyl groups are directly on the pyrrolidine ring, enhancing ring strain and electronic effects compared to phenyl-substituted analogs (e.g., 1391407-62-7) .

- trans-3-Methyl-4-CF₃-pyrrolidine (CAS 2173996-75-1) demonstrates how stereochemistry impacts bioactivity; its trans configuration may improve solubility over cis isomers .

Lipophilicity and Bioavailability: Phenyl-substituted analogs (e.g., 1391407-62-7) exhibit higher logP values due to aromatic rings, favoring blood-brain barrier penetration . The target compound’s aliphatic -CF₃ group balances lipophilicity and polarity, making it suitable for non-CNS targets .

Synthetic Accessibility :

Physicochemical Properties

Research Findings

- Metabolic Stability: Fluorinated pyrrolidines like the target compound show 20–30% higher metabolic stability in liver microsome assays compared to non-fluorinated analogs, attributed to -CF₃’s resistance to oxidative degradation .

- Receptor Binding : Phenyl-substituted analogs (e.g., 1391407-62-7) exhibit stronger affinity for serotonin receptors (Ki < 10 nM) due to π-π stacking interactions, whereas the target compound’s aliphatic -CF₃ group favors van der Waals interactions with hydrophobic enzyme pockets .

Biological Activity

2-Methyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H10F3N

- CAS Number : 1803607-62-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, which may facilitate better receptor binding and stability in biological systems. The compound has been studied for its effects on neurotransmitter receptors, particularly in relation to nicotinic acetylcholine receptors (nAChRs) and their modulation.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives similar to 2-Methyl-3-(trifluoromethyl)pyrrolidine have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Neuropharmacological Effects

Research has highlighted the potential neuropharmacological effects of this compound. It has been investigated for its ability to modulate nAChRs, which play a crucial role in cognitive functions and neurodegenerative diseases. A study found that similar trifluoromethylated compounds could enhance binding affinity to nAChRs, suggesting a possible therapeutic role in conditions like Alzheimer's disease .

Study on Antimicrobial Activity

In a controlled study, several pyrrolidine derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that the introduction of a trifluoromethyl group significantly improved the antibacterial activity against Staphylococcus aureus, with MIC values demonstrating superior efficacy compared to non-fluorinated analogs .

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Control (Ciprofloxacin) | 2 | 2 |

| 2-Methyl-3-(trifluoromethyl)pyrrolidine | 3.12 | 10 |

| Non-fluorinated analog | 12.5 | >50 |

Neuropharmacology Study

A pharmacological study assessed the effects of trifluoromethylated pyrrolidine derivatives on cognitive function in animal models. The findings suggested that these compounds could enhance cognitive performance by modulating nAChR activity, thereby providing a potential avenue for treating cognitive deficits associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-methyl-3-(trifluoromethyl)pyrrolidine hydrochloride in laboratory settings?

- Methodological Answer:

- Ventilation: Ensure adequate local exhaust ventilation to prevent aerosol or dust formation .

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and NIOSH/EN 166-certified safety goggles. Conduct glove compatibility tests to ensure resistance to degradation .

- Storage: Store in a dry, temperature-controlled environment (2–8°C) away from ignition sources. Segregate from incompatible substances (e.g., strong oxidizers) .

- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of via licensed hazardous waste facilities. Avoid flushing into drains .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare H and C NMR spectra with reference standards (e.g., pyrrolidine derivatives in ). For example, the trifluoromethyl group typically shows a singlet at ~120–125 ppm in F NMR .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and retention time consistency .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to CHFN·HCl) .

Q. What are the key considerations for synthesizing this compound?

- Methodological Answer:

- Precursor Selection: Use 3-(trifluoromethyl)pyrrolidine as a base structure, introducing methyl groups via alkylation or reductive amination (e.g., similar to methods for 3-methylpyrrolidine hydrochloride in ) .

- Acidification: React the free base with hydrochloric acid in anhydrous diethyl ether, followed by rotary evaporation to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing 2-methyl-3-(trifluoromethyl)pyrrolidine derivatives?

- Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states (e.g., ICReDD’s approach in ).

- Machine Learning (ML): Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures. For example, prioritize polar aprotic solvents (e.g., DMF) for nucleophilic substitutions .

- Validation: Cross-reference computational predictions with small-scale experiments (1–5 mmol) to refine parameters .

Q. How should researchers address contradictions in experimental yields or impurity profiles during synthesis?

- Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, stoichiometry). For instance, a 2 factorial design can resolve interactions between reaction time, acid concentration, and stirring rate .

- Impurity Tracking: Use LC-MS to identify by-products (e.g., dehalogenated intermediates) and adjust purification steps (e.g., recrystallization in ethanol/water mixtures) .

- Statistical Analysis: Perform ANOVA to determine significant factors affecting yield/purity. Report confidence intervals (e.g., 95% CI) .

Q. What strategies are effective for studying the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer:

- Dynamic NMR (DNMR): Monitor racemization rates at different pH levels (e.g., 2–10) and temperatures (25–60°C). Calculate activation energy barriers using Eyring plots .

- Chiral HPLC: Employ a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with enantiopure standards .

- Computational Modeling: Simulate protonation states using molecular dynamics (MD) to predict stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.